1-Amino-1,3-cyclohexanedicarboxylic acid
Description
Historical Context and Discovery as a Chemical Probe
The exploration of 1-amino-1,3-cyclohexanedicarboxylic acid (ACXD) emerged from the broader scientific interest in conformationally restricted analogues of endogenous amino acids. An early report from 1970 detailed the chemical synthesis of ACXD, identifying it as a novel analogue of glutamic acid. nih.gov This initial research positioned ACXD as a tool to probe the active sites of enzymes, specifically demonstrating its interaction with glutamine synthetase. nih.gov The synthesis of such cyclic analogues was a strategic approach to understand how the three-dimensional shape of a molecule dictates its biological function. By restricting the rotational freedom of the carbon backbone, as seen in the flexible structure of glutamic acid, researchers could investigate the specific conformations required for binding to and activation of biological targets.
Significance and Evolution in Neuropharmacology and Chemical Biology Research
While much of the focus in the field of excitatory amino acid research has been on its cyclopentane (B165970) analogue, 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), the study of ACXD has contributed to a fundamental understanding of glutamatergic systems. Research on ACXD helped to elucidate the substrate specificity of enzymes like glutamine synthetase. nih.gov In the broader context of neuropharmacology, the investigation of cyclic glutamate (B1630785) analogues, including the family to which ACXD belongs, has been pivotal. These compounds have been instrumental in characterizing the diverse family of glutamate receptors, which are crucial for synaptic transmission and plasticity in the central nervous system. sigmaaldrich.com The evolution of this research has led to the development of highly selective ligands for various glutamate receptor subtypes, enabling a more precise dissection of their physiological and pathological roles.
Structural Relationship to Endogenous Neurotransmitters and Analogues
The scientific significance of this compound lies in its structural similarity to L-glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system. nih.govsigmaaldrich.com ACXD mimics the structure of glutamate but is held in a more rigid conformation due to its cyclohexane (B81311) ring. This structural constraint is a key feature that allows it to be used as a probe to study the binding pockets of glutamate receptors and enzymes.
Several analogues of ACXD have also been synthesized and studied to explore structure-activity relationships. The most prominent of these is 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD), which has a five-membered ring instead of a six-membered one. nih.govnih.gov Other related compounds include 1-aminocyclobutane-1,3-dicarboxylic acid (ACBD) and various substituted cyclohexane derivatives, which have been used to investigate the effects of ring size and substituent positioning on biological activity. abcam.commdpi.com
Table 1: Comparison of ACXD and Related Glutamate Analogues
| Compound Name | Abbreviation | Ring Size | Key Research Application |
|---|---|---|---|
| This compound | ACXD | 6-membered | Probe for glutamine synthetase nih.gov |
| 1-Amino-1,3-cyclopentanedicarboxylic acid | ACPD | 5-membered | Characterization of metabotropic glutamate receptors nih.govsemanticscholar.org |
| 1-Aminocyclobutane-1,3-dicarboxylic acid | ACBD | 4-membered | L-glutamate uptake inhibitor abcam.com |
| L-Glutamic acid | L-Glu | Acyclic | Endogenous excitatory neurotransmitter sigmaaldrich.com |
Stereoisomerism and Enantiomeric Purity Considerations in Biological Research
The structure of this compound allows for multiple stereoisomers, and the separation and study of these individual forms are crucial for understanding their biological effects. The presence of two stereocenters in ACXD gives rise to four possible stereoisomers. These are categorized based on the relative orientation of the carboxyl groups (cis or trans) and the spatial arrangement of the atoms (enantiomers, designated as R or S).
The importance of enantiomeric purity is well-documented in the study of related glutamate analogues like ACPD. For instance, the (1S,3R)-ACPD enantiomer is a potent agonist for metabotropic glutamate receptors, while the (1R,3S)-ACPD isomer is significantly less active. nih.gov This highlights that the specific three-dimensional structure of a molecule is critical for its interaction with biological targets. Consequently, research in this area requires the synthesis and purification of individual stereoisomers to ensure that the observed biological activity can be attributed to a single, defined molecule. Methods for achieving this include asymmetric synthesis and enzymatic resolution, which have been developed for related cyclohexane dicarboxylic acid derivatives. google.com The stereospecificity of enzymes and receptors means that different stereoisomers of ACXD can have distinct pharmacological profiles, making enantiomeric purity an essential consideration in research.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24885-60-7 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(1R,3R)-1-aminocyclohexane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-8(7(12)13)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H,12,13)/t5-,8-/m1/s1 |
InChI Key |
FOJYRYZUTAPBAJ-SVGQVSJJSA-N |
SMILES |
C1CC(CC(C1)(C(=O)O)N)C(=O)O |
Isomeric SMILES |
C1C[C@H](C[C@](C1)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C1CC(CC(C1)(C(=O)O)N)C(=O)O |
Pictograms |
Irritant |
Synonyms |
cycloglutamate cycloglutamate, (cis)-(+-)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 Amino 1,3 Cyclohexanedicarboxylic Acid
Diverse Synthetic Routes to 1-Amino-1,3-cyclohexanedicarboxylic Acid
The construction of the this compound scaffold can be achieved through several distinct pathways, often involving the formation of a cyclohexane (B81311) ring followed by the introduction of the amino and carboxyl functional groups.
Controlling the stereochemistry of the three chiral centers in this compound is a significant synthetic challenge. Asymmetric synthesis is paramount for obtaining enantiomerically pure isomers to investigate their specific biological activities.
One effective strategy involves the use of chiral auxiliaries. For instance, the Schöllkopf bislactim ether methodology has been adapted for the asymmetric synthesis of constrained cyclic α-amino acids. lmaleidykla.lt This approach involves the alkylation of a chiral bislactim ether derived from a dipeptide, followed by ring-closing metathesis (RCM) to form the cyclic structure. Subsequent hydrolysis then yields the desired cyclic α-amino acid derivative with high stereoselectivity. lmaleidykla.lt
Another approach to achieving stereoselectivity is through enzymatic desymmetrization of a meso precursor, as detailed further in section 2.1.3. This method allows for the preparation of enantiomerically enriched monoesters from prochiral diesters, setting the stage for the stereocontrolled introduction of the amino group. researchgate.net
Multi-step syntheses are common for building complex molecules like this compound from simpler, readily available starting materials. These sequences often involve foundational organic reactions to construct the core ring system and install the requisite functional groups.
A general pathway can start from a mixture of cis- and trans-1,3-cyclohexanedicarboxylic acid. researchgate.netnih.gov This mixture can be converted to the cis-anhydride, which then reacts with an alcohol to form a diester. This diester serves as a key intermediate for subsequent enzymatic and chemical transformations. researchgate.net A modified Curtius-type rearrangement on an enantiomerically pure monoester, derived from the diester, can then be used to introduce the amino group, leading to the target N-protected amino acid. researchgate.net
Another conceptual approach involves the synthesis of a cyclohexanedione intermediate. For example, a multi-step sequence involving an aldol (B89426) condensation and a Dieckmann-type annulation can produce a substituted 1,3-cyclohexanedione. ed.gov This dione (B5365651) could then, in principle, be converted to the target amino acid through reactions such as reductive amination and carboxylation, although this specific full transformation is not detailed in the literature.
A representative multi-step synthesis is outlined below:
| Step | Reaction | Precursor/Intermediate | Reagents | Product |
| 1 | Anhydride Formation | cis/trans-1,3-Cyclohexanedicarboxylic acid | Acetic Anhydride | cis-Cyclohexane-1,3-dicarboxylic anhydride |
| 2 | Diesterification | cis-Cyclohexane-1,3-dicarboxylic anhydride | Alcohol (e.g., Methanol), Acid catalyst | cis-1,3-Cyclohexanedicarboxylic acid diester |
| 3 | Enzymatic Hydrolysis | cis-1,3-Cyclohexanedicarboxylic acid diester | Lipase AY-30 | Enantiomerically pure monoester |
| 4 | Curtius Rearrangement | Enantiomerically pure monoester | Diphenylphosphoryl azide (B81097) (DPPA), tert-Butanol | N-Boc protected amino ester |
| 5 | Hydrolysis/Deprotection | N-Boc protected amino ester | Acid/Base | Optically pure this compound |
This table is a composite representation of a potential synthetic route based on reported methodologies. researchgate.net
Biocatalysis offers a powerful tool for achieving high stereoselectivity in the synthesis of chiral molecules. For the synthesis of enantiopure this compound, enzymes are primarily used for the kinetic resolution of intermediates.
A key example is the hydrolytic desymmetrization of a meso cis-1,3-cyclohexanedicarboxylic acid diester using a lipase, such as Lipase AY-30 from Candida rugosa. researchgate.net This enzymatic reaction selectively hydrolyzes one of the two ester groups in the prochiral substrate, producing a chiral monoester in high enantiomeric excess (>94% ee). The choice of enzyme and the ester substituents can be tailored to yield either enantiomer of the monoester, providing a divergent route to different stereoisomers of the final product. researchgate.net This enantiomerically pure monoester is a critical intermediate that allows for the subsequent stereocontrolled synthesis of the target amino acid. researchgate.net
Synthesis of Deuterated and Radiolabeled this compound for Research Applications
The synthesis of isotopically labeled versions of this compound is essential for a variety of research applications, including mechanistic studies, metabolic tracing, and in vivo imaging techniques like Positron Emission Tomography (PET).
General methods for the selective deuteration of amines have been developed, which could be adapted for this specific compound. One such method involves the treatment of ynamides with a combination of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d1). nih.gov This approach allows for the controlled incorporation of deuterium (B1214612) at positions alpha and/or beta to the nitrogen atom. nih.gov
For radiolabeling, particularly for PET imaging, fluorine-18 (B77423) (¹⁸F) is a commonly used isotope. While a specific synthesis for ¹⁸F-labeled this compound is not prominently documented, methodologies developed for similar cyclic amino acids provide a blueprint. For example, the synthesis of [¹⁸F]-labeled aminocyclopentane carboxylic acid derivatives has been achieved for use as PET imaging agents. nih.gov Such syntheses typically involve the late-stage introduction of the ¹⁸F isotope via nucleophilic substitution on a suitable precursor. A similar strategy could be envisioned for the cyclohexane analog, potentially involving fluorination of a precursor with a suitable leaving group on the cyclohexane ring.
Preparation of Chemical Analogues and Derivatives of this compound
The synthesis of chemical analogues and derivatives is crucial for probing the structural requirements for biological activity. These modifications can involve altering the cyclohexane ring, the amino group, or the carboxylic acid moieties.
Derivatization often starts from a key intermediate or the final compound itself. For example, the amino group can be acylated or alkylated, and the carboxylic acid groups can be esterified or converted to amides. The cyclohexane ring can also be substituted with various groups to explore the impact of steric bulk or electronic properties. For instance, butyl-substituted derivatives of 1-amino-3-oxocyclohexane-1-carboxylic acid have been prepared stereoselectively. lmaleidykla.lt This was achieved through a conjugate addition of lithium dibutylcuprate to a chiral cyclohexenone intermediate. lmaleidykla.lt Although not the exact target compound, this demonstrates a viable strategy for introducing alkyl substituents onto the cyclohexane backbone.
Structure-activity relationship (SAR) studies investigate how changes in a molecule's structure affect its biological function. By synthesizing and testing a series of related analogues, researchers can identify the key chemical features responsible for a compound's activity and selectivity.
For amino acid analogues like this compound, SAR studies would typically explore the following:
Stereochemistry: The relative and absolute configuration of the chiral centers is often a critical determinant of activity. The synthesis of all possible stereoisomers is essential to identify the most active configuration. For the related compound (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD), it was found to be a much more potent agonist at metabotropic glutamate (B1630785) receptors than its (1R,3S) counterpart, highlighting the importance of stereochemistry. nih.gov
Ring Conformation and Substitution: The constrained cyclohexane ring mimics a specific conformation of glutamate. Adding substituents to the ring can further probe the size and shape of the receptor's binding pocket.
An SAR analysis of aminocyclopentitol glycosidase inhibitors showed that a precise stereochemical match between the inhibitor and the enzyme, including the configuration of the amino group, was crucial for achieving the strongest inhibition. nih.gov Similar principles apply to receptor ligands like this compound, where the three-dimensional arrangement of its functional groups dictates its binding affinity and efficacy.
Synthesis of Photoaffinity Labels and Bioconjugates for Receptor Mapping
The study of ligand-receptor interactions is fundamental to understanding the pharmacological effects of compounds like this compound, which are analogues of excitatory amino acid neurotransmitters. Photoaffinity labeling is a powerful technique used to identify and map the binding sites of such ligands on their target receptors. This method involves the use of a photolabile derivative of the ligand, which, upon irradiation with light, forms a highly reactive intermediate that covalently binds to the receptor in close proximity to the binding site.
The synthesis of photoaffinity labels of this compound would involve the strategic incorporation of a photoreactive moiety, such as an azido (B1232118) (-N3), diazirine, or benzophenone (B1666685) group, onto the parent molecule. The position of this group is critical to ensure that it does not significantly impair the ligand's affinity for its target receptor. For this compound, potential sites for modification include the cyclohexane ring or derivatization of one of the carboxylic acid groups.
A general synthetic approach could involve the following key steps:
Protection of reactive groups: The amino and carboxylic acid groups of this compound that are not intended for modification would be protected using standard protecting group chemistry.
Introduction of a linker (optional): In some cases, a spacer or linker arm is introduced to position the photoreactive group at a desired distance from the core ligand. This can minimize steric hindrance and allow for more efficient cross-linking.
Attachment of the photoreactive group: A precursor to the photoreactive group is then coupled to the molecule. For instance, an azido group can be introduced via nucleophilic substitution with an azide salt. Diazirines can be formed from corresponding ketones.
Deprotection: Finally, the protecting groups are removed to yield the final photoaffinity probe.
Bioconjugates for receptor mapping can also be synthesized by attaching a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag, to this compound. This allows for the visualization and isolation of the ligand-receptor complex. The synthetic strategies are similar to those for photoaffinity labels, involving the use of appropriate linkers and coupling chemistries.
The table below outlines potential photoaffinity labels and bioconjugates of this compound and the rationale for their design.
| Derivative Type | Modification | Photoreactive/Reporter Group | Rationale for Design |
| Photoaffinity Label | Derivatization of the 3-carboxyl group | 4-Azidobenzoyl | The 3-position may be less critical for receptor binding, allowing for the attachment of a bulky photoreactive group. |
| Photoaffinity Label | Substitution on the cyclohexane ring | Trifluoromethylphenyldiazirine | A diazirine group offers a smaller steric profile and can be activated by UV light to form a reactive carbene. |
| Bioconjugate | Coupling to the amino group | Fluorescein isothiocyanate (FITC) | The fluorescent tag allows for visualization of receptor binding using techniques like fluorescence microscopy. |
| Bioconjugate | Derivatization of the 3-carboxyl group | Biotin | The biotin tag enables the capture and purification of the ligand-receptor complex using streptavidin-coated beads. |
These derivatives, once synthesized and validated, can be invaluable tools for elucidating the precise binding interactions of this compound with its target receptors, such as metabotropic glutamate receptors. umich.edu
Development of Conformationally Constrained Analogues
The biological activity of flexible molecules like this compound is intrinsically linked to the specific conformation they adopt when binding to their receptors. To understand the bioactive conformation and to develop more potent and selective ligands, medicinal chemists often design and synthesize conformationally constrained analogues. By restricting the rotational freedom of the molecule, these analogues can "lock" the pharmacophore in a conformation that is presumed to be favorable for binding.
For this compound, several strategies can be employed to introduce conformational rigidity:
Introduction of Unsaturation: Creating a double bond within the cyclohexane ring to form a cyclohexene (B86901) derivative would flatten the ring and restrict the possible chair and boat conformations.
Formation of Bicyclic Systems: Fusing a cyclopropane (B1198618) ring to the cyclohexane scaffold (e.g., forming a bicyclo[4.1.0]heptane system) would severely limit conformational flexibility.
Introduction of Bulky Substituents: Adding large chemical groups to the cyclohexane ring can sterically hinder certain rotations and favor specific conformations.
Spirocyclization: Creating a spirocyclic center on the cyclohexane ring would also introduce significant conformational constraints.
The synthesis of these analogues often requires multi-step synthetic routes. For example, the synthesis of a cyclopentane-fused analogue, (1SR,3RS,4RS)- and (1SR,3SR,4SR)-1-amino-4-phosphonocyclopentane-1,3-dicarboxylic acids (APCPD), has been reported, demonstrating the feasibility of creating novel, rigid structures based on a cyclic amino acid core. nih.gov Although not direct derivatives of the cyclohexane system, the synthetic principles for creating conformationally restricted analogues are similar.
The table below summarizes some potential conformationally constrained analogues of this compound and their intended structural effects.
| Analogue Type | Structural Modification | Intended Conformational Effect | Potential Synthetic Precursor |
| Cyclohexene Analogue | Introduction of a C4-C5 double bond | Flattening of the six-membered ring | 1-Amino-3-carboxy-cyclohex-4-enecarboxylic acid |
| Bicyclic Analogue | Fusion of a cyclopropane ring at C4-C5 | Rigid bicyclic structure, restricted chair/boat interconversion | 1-Amino-3-carboxy-bicyclo[4.1.0]heptane-1-carboxylic acid |
| Spirocyclic Analogue | Spiro-fused cyclopropane at C4 | Locked conformation of the cyclohexane ring | 1-Amino-3-carboxy-spiro[2.5]octane-1-carboxylic acid |
The development and pharmacological evaluation of such constrained analogues are crucial for building structure-activity relationships (SAR) and for the rational design of new therapeutic agents that target specific receptor subtypes with high affinity and selectivity.
Molecular and Cellular Mechanisms of 1 Amino 1,3 Cyclohexanedicarboxylic Acid Action
Metabotropic Glutamate (B1630785) Receptor (mGluR) Agonism and Modulation
Metabotropic glutamate receptors (mGluRs) are a class of G-protein-coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system. nih.gov Unlike ionotropic glutamate receptors that form ion channels, mGluRs trigger intracellular second messenger cascades upon activation. nih.gov 1-Amino-1,3-cyclohexanedicarboxylic acid is designed as a conformationally restricted analog of glutamate, the principal excitatory neurotransmitter. This structural constraint allows it to selectively interact with and activate specific subtypes of mGluRs.
The eight subtypes of mGluRs are categorized into three groups based on sequence homology, pharmacology, and their associated intracellular signaling pathways. nih.gov Group I consists of mGluR1 and mGluR5, which are primarily coupled to Gαq/11 G-proteins. nih.gov Activation of these receptors typically leads to the stimulation of phospholipase C. mdpi.com While detailed receptor binding profiles for this compound are not widely published, it is generally classified as a Group I mGluR agonist. This specificity means it is expected to preferentially bind to and activate mGluR1 and mGluR5. These receptors are often located postsynaptically and play crucial roles in modulating synaptic plasticity, the cellular mechanism underlying learning and memory. nih.gov
The pharmacological activity of a compound is defined by its efficacy and potency. Efficacy refers to the maximal response a compound can produce upon binding to a receptor, while potency describes the concentration of the compound required to elicit a half-maximal response (EC50). These parameters are determined using in vitro assays, such as measuring second messenger production or ion channel activity in cells engineered to express specific receptor subtypes.
| Compound | Target Receptor | Assay Type | Potency (EC50) |
|---|---|---|---|
| This compound | mGluR1 | Phosphoinositide Hydrolysis | Data Not Available |
| This compound | mGluR5 | Phosphoinositide Hydrolysis | Data Not Available |
This table illustrates the typical format for presenting agonist potency data. Specific experimental values for this compound are not available in the reviewed literature.
This compound acts as an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, glutamate. This is distinct from allosteric modulators, which bind to a different site on the receptor to enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) the receptor's response to an orthosteric ligand. nih.gov There is no evidence in the current literature to suggest that this compound functions as an allosteric modulator. Its action is centered on direct activation of the receptor through the primary binding site.
Downstream Signal Transduction Pathways Activated by this compound
The activation of Group I mGluRs by an agonist initiates a well-defined cascade of intracellular events. This signaling pathway is fundamental to the physiological effects mediated by these receptors.
Upon binding of this compound to mGluR1 or mGluR5, the receptor undergoes a conformational change that activates its associated Gαq/11 protein. nih.gov The activated G-protein then stimulates the enzyme phospholipase C (PLC). nih.govnih.gov PLC's primary role is to catalyze the hydrolysis of a membrane phospholipid called phosphatidylinositol 4,5-bisphosphate (PIP2). mdpi.com This enzymatic cleavage yields two important second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). nih.gov The production of IP3 is a key indicator of Group I mGluR activation, and its accumulation can be measured in in vitro assays to quantify agonist activity. researchgate.net
The generation of inositol 1,4,5-trisphosphate (IP3) is directly linked to the mobilization of intracellular calcium (Ca2+). nih.gov IP3 is a water-soluble molecule that diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which serves as a major intracellular calcium store. mdpi.com The binding of IP3 to its receptor opens a channel that allows for the rapid efflux of Ca2+ from the endoplasmic reticulum into the cytoplasm. nih.govnih.gov This transient surge in intracellular Ca2+ concentration acts as a critical signal that activates a variety of downstream effector proteins, including protein kinases and phosphatases, ultimately leading to the modulation of neuronal function.
MAPK/ERK Signaling Pathway Modulation
While direct studies on the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway by this compound are not extensively documented, the compound's activity as a metabotropic glutamate receptor (mGluR) agonist allows for well-founded inferences. The MAPK/ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including gene expression, cell proliferation, differentiation, and survival. wikipedia.orgabcam.com The activation of mGluRs is known to be intricately linked with the modulation of this pathway.
Activation of Group I mGluRs (mGluR1 and mGluR5) has been shown to stimulate the MAPK/ERK pathway. nih.govnih.govjneurosci.org This activation is a downstream consequence of the G-protein-coupled signaling cascade initiated by the binding of an agonist to the receptor. For instance, in Chinese hamster ovary (CHO) cells transfected with mGluR1a, the application of glutamate leads to the phosphorylation and activation of ERK2. nih.gov This effect is sensitive to pertussis toxin, indicating the involvement of G-proteins. nih.gov Furthermore, the activation of ERK by mGluR1a is suppressed by the depletion of protein kinase C (PKC), highlighting the role of the phospholipase C (PLC) pathway in this process. nih.gov
The interaction between mGluRs and the MAPK/ERK pathway is not merely a unidirectional activation. The ERK pathway can, in turn, regulate the function of Group I mGluRs. nih.gov ERK can directly bind to and phosphorylate the C-terminal tails of mGluR1 and mGluR5, which can modulate the receptor's surface expression and signaling. nih.gov This reciprocal regulation suggests a complex feedback mechanism where this compound, by activating mGluRs, could initiate a signaling cascade that is then fine-tuned by the very pathway it activates.
| Receptor Subtype | Signaling Cascade Component | Effect on MAPK/ERK Pathway | Reference |
| mGluR1a | Gq/11, PLC, PKC | Activation of ERK2 | nih.gov |
| mGluR2 | Gi/o | Activation of ERK2 (partially sensitive to PI3K inhibition) | nih.gov |
| mGluR4 | Gi/o | Activation of ERK | nih.gov |
| Group I mGluRs | - | Regulated by ERK phosphorylation | nih.gov |
Receptor Internalization and Desensitization Mechanisms
The sustained activation of G-protein-coupled receptors (GPCRs), including mGluRs, by agonists like this compound typically leads to receptor desensitization and internalization. These processes are crucial for terminating the signal and preventing overstimulation of the cell. The mechanisms governing these phenomena for mGluRs are complex and subtype-specific.
Desensitization of mGluRs can occur rapidly and is often mediated by G-protein-coupled receptor kinases (GRKs) and subsequent binding of β-arrestins. nih.gov For example, mGluR3 undergoes rapid, glutamate-dependent desensitization, a process that is not observed with the closely related mGluR2. nih.gov This difference is attributed to specific sequences in the C-terminal domain of the receptors that control their interaction with GRKs and β-arrestins. nih.gov
Receptor internalization, the process by which the receptor is removed from the cell surface, can also be initiated by agonist binding. This process can be dependent on clathrin-mediated endocytosis and often involves β-arrestin. nih.gov However, some mGluRs, particularly Group I mGluRs, may utilize β-arrestin and clathrin-independent internalization pathways. nih.gov The internalization of mGluR4, a Group III receptor, has been shown to be dependent on the activation of protein kinase C (PKC). nih.gov
The activation of other, heterologous GPCRs can also lead to the desensitization and internalization of mGluRs. For instance, the activation of M1 muscarinic acetylcholine receptors can trigger the PKC- and CaMKII-dependent internalization of mGluR1a. acs.org This highlights the extensive crosstalk between different receptor systems in modulating neuronal signaling.
| Receptor Subtype | Key Regulatory Proteins | Mechanism | Consequence | Reference |
| mGluR3 | GRKs, β-arrestins | GRK-mediated phosphorylation and β-arrestin binding | Rapid desensitization and internalization | nih.gov |
| mGluR4 | PKC | PKC-dependent pathway | Internalization and desensitization | nih.gov |
| mGluR1a | PKC, CaMKII, GRK2, Arrestin, Clathrin | Homologous and heterologous activation leading to internalization | Desensitization | acs.org |
Interaction with Other Neurotransmitter Systems (e.g., NMDA, GABA)
The actions of this compound are not confined to the direct activation of mGluRs. The signaling cascades initiated by this compound can significantly interact with other major neurotransmitter systems, most notably the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid (GABA) systems.
The interplay between mGluRs and NMDA receptors (NMDARs) is a critical aspect of synaptic plasticity. Activation of mGluRs has been shown to modulate NMDAR function. For example, the broad-spectrum mGluR agonist ACPD can potentiate NMDAR currents in hippocampal neurons. nih.gov This modulation can occur through various mechanisms, including the activation of protein kinases like PKC, which can then phosphorylate NMDAR subunits and alter their activity. This interaction is believed to be a key mechanism underlying certain forms of long-term potentiation (LTP). nih.gov Furthermore, activation of Group 1 mGluRs can lead to the internalization of both AMPA and NMDA receptors, a process that may contribute to long-term depression (LTD).
With regard to the GABAergic system, certain isomers of aminocyclohexane carboxylic acids have been shown to interact with GABA transporters. Specifically, cis-1,3-aminocyclohexane carboxylic acid has been identified as a selective inhibitor of neuronal GABA uptake. nih.gov By blocking the reuptake of GABA from the synaptic cleft, such compounds can enhance GABAergic inhibition. This suggests that this compound, depending on its stereochemistry, could potentially modulate inhibitory neurotransmission in addition to its effects on the glutamatergic system.
| Interacting System | Nature of Interaction | Molecular Mechanism | Functional Consequence | Reference |
| NMDA Receptor | Potentiation of NMDAR currents | Activation of protein kinases (e.g., PKC) leading to NMDAR phosphorylation | Modulation of synaptic plasticity (LTP) | nih.gov |
| NMDA/AMPA Receptors | Internalization of receptors | Downstream signaling from Group 1 mGluR activation | Potential role in long-term depression (LTD) | |
| GABA System | Inhibition of neuronal GABA uptake | Competitive binding to GABA transporters | Enhancement of GABAergic inhibition | nih.gov |
Receptor Pharmacology and Binding Kinetics of 1 Amino 1,3 Cyclohexanedicarboxylic Acid
Radioligand Binding Assays and Receptor Affinity Determination
Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction between a ligand and a receptor. researchgate.netslideshare.net These assays typically involve incubating a biological sample containing the receptor of interest (such as tissue homogenates or cell membranes) with a radioactively labeled form of a ligand. creative-bioarray.comgiffordbioscience.com In saturation binding experiments, increasing concentrations of the radioligand are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd), which is a measure of the radioligand's affinity for the receptor. giffordbioscience.comnih.gov A lower Kd value signifies a higher binding affinity.
A comprehensive review of scientific literature and databases did not yield specific radioligand binding assay data for 1-Amino-1,3-cyclohexanedicarboxylic acid. Consequently, its receptor affinity profile, including Kd and Bmax values for specific receptor targets, remains uncharacterized in the public domain.
Table 1: Parameters Typically Determined by Saturation Radioligand Binding Assays
| Parameter | Description |
| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity. |
| Bmax (Maximum Receptor Density) | The total concentration of receptor binding sites in the tissue or cell preparation. |
Competition Binding Profiles with Established Ligands
Competition binding assays are a variation of radioligand binding assays used to determine the affinity of an unlabeled compound (the "competitor") for a receptor. nih.govnanotempertech.com In this setup, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. creative-bioarray.com The competitor compound inhibits the binding of the radioligand in a concentration-dependent manner. The data are used to calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding), from which the inhibition constant (Ki) can be derived. nih.gov The Ki represents the affinity of the competitor compound for the receptor. giffordbioscience.com
Specific competition binding studies detailing the profile of this compound against established ligands for any particular receptor have not been reported in the available scientific literature. Therefore, its competitive binding affinity (Ki) and selectivity profile are currently unknown.
Table 2: Key Values from Competition Binding Assays
| Parameter | Description |
| IC50 (Half Maximal Inhibitory Concentration) | The concentration of an unlabeled drug that displaces 50% of the specifically bound radioligand. |
| Ki (Inhibition Constant) | The affinity of the unlabeled drug for the receptor, calculated from the IC50 value and the affinity of the radioligand. |
Kinetic Binding Studies and Dissociation Rates
Kinetic binding studies measure the rates at which a ligand associates with (the "on-rate" or k_on) and dissociates from (the "off-rate" or k_off) its receptor. nih.govyoutube.com These parameters provide a more dynamic view of the ligand-receptor interaction than equilibrium-based affinity measurements. researchgate.netacs.org The dissociation rate is particularly important, as it determines the residence time (1/k_off) of a drug on its target, which can be a key determinant of its pharmacological effect in vivo. nih.gov These rates can be measured directly using traceable ligands or indirectly through competition kinetic assays. nih.govacs.org
There is no available data from kinetic binding studies for this compound. The association rate constant (k_on), dissociation rate constant (k_off), and resulting residence time for this compound at any receptor are yet to be determined.
Table 3: Parameters from Kinetic Binding Studies
| Parameter | Description |
| kon (Association Rate Constant) | The rate at which the ligand binds to the receptor. Units are typically M-1min-1. |
| koff (Dissociation Rate Constant) | The rate at which the ligand-receptor complex dissociates. Units are typically min-1. |
| Residence Time (1/koff) | The average time a ligand remains bound to its receptor. |
Functional Assays for Receptor Activation and Modulation
Functional assays are designed to measure the physiological response that occurs after a ligand binds to and activates a receptor. These assays are crucial for determining whether a compound is an agonist (activates the receptor), antagonist (blocks the receptor), or an allosteric modulator.
Calcium imaging is a widely used functional assay that measures changes in intracellular calcium concentration ([Ca2+]i) following receptor activation. springernature.comnih.gov Many G-protein coupled receptors (GPCRs) and ionotropic receptors, such as glutamate (B1630785) receptors, modulate intracellular calcium levels upon activation. springernature.comarvojournals.org The technique uses fluorescent dyes (e.g., Fura-2, Fluo-4) or genetically encoded calcium indicators that change their fluorescent properties upon binding to calcium, allowing for real-time visualization of calcium signaling in living cells. nih.govvalasciences.com
A search of the scientific literature found no studies that have utilized calcium imaging or fluorescent sensor assays to investigate the functional activity of this compound. It is therefore unknown if this compound can induce calcium transients upon interaction with any receptor.
Electrophysiology involves measuring the electrical properties of cells and tissues, providing direct insight into the function of ion channels and receptors that modulate membrane potential. acnp.org Techniques like patch-clamp recording can measure changes in membrane potential or ionic currents in a neuron in response to the application of a compound. nih.gov For neurotransmitter receptors, these recordings can reveal whether a ligand causes excitatory or inhibitory effects. nih.govjneurosci.org
No published research was found that employed electrophysiological recordings to characterize the effects of this compound on neuronal preparations. Its impact on neuronal membrane potential, ion channel activity, and synaptic transmission has not been documented.
Reporter gene assays are used to study the downstream signaling pathways of receptor activation that result in changes in gene expression. promega.esnih.gov In these assays, a reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a specific DNA response element that is activated by a particular signaling pathway (e.g., CRE for cAMP pathways, NFAT-RE for calcium pathways). promega.com.brnih.govcreative-bioarray.com An increase in reporter protein expression indicates that the receptor has been activated and has initiated a specific intracellular signaling cascade.
There are no available reports of reporter gene assays being used to assess the transcriptional activity induced by this compound. Its ability to activate specific G-protein signaling pathways or other pathways leading to gene transcription remains uninvestigated.
Stereoselectivity in Receptor Interaction
The spatial arrangement of functional groups in a molecule, known as stereochemistry, plays a critical role in its interaction with biological receptors. For this compound, the cyclohexane (B81311) ring introduces conformational constraints, leading to the existence of cis and trans diastereomers, each of which can also exist as a pair of enantiomers. This stereoisomerism is a key determinant of the compound's pharmacological profile, influencing its binding affinity and efficacy at different glutamate receptor subtypes.
Detailed research into the stereoisomers of this compound and their specific interactions with glutamate receptors is limited in publicly available scientific literature. Much of the research on conformationally restricted glutamate analogs has focused on the cyclopentane (B165970) analog, 1-amino-1,3-cyclopentanedicarboxylic acid (ACPD). However, the principles of stereoselectivity observed with ACPD and other cyclohexane derivatives can provide a framework for understanding the potential interactions of this compound stereoisomers.
It is hypothesized that the different spatial orientations of the amino and carboxylic acid groups in the cis and trans isomers of this compound would result in differential binding to the glutamate recognition sites on both ionotropic (e.g., NMDA) and metabotropic glutamate receptors (mGluRs). The distinct three-dimensional structures of the enantiomers within each diastereomeric pair would further refine this selectivity.
Interactive Data Table: Hypothetical Receptor Binding Affinities of this compound Stereoisomers
| Stereoisomer | NMDA Receptor (Ki, µM) | mGluR1 (Ki, µM) | mGluR2/3 (Ki, µM) |
| cis-(±)-1-Amino-1,3-cyclohexanedicarboxylic acid | Data not available | Data not available | Data not available |
| trans-(±)-1-Amino-1,3-cyclohexanedicarboxylic acid | Data not available | Data not available | Data not available |
| (+)-cis-Isomer | Data not available | Data not available | Data not available |
| (-)-cis-Isomer | Data not available | Data not available | Data not available |
| (+)-trans-Isomer | Data not available | Data not available | Data not available |
| (-)-trans-Isomer | Data not available | Data not available | Data not available |
Interactive Data Table: Hypothetical Functional Activity of this compound Stereoisomers
This table illustrates the potential functional activities (EC50 or IC50 in µM) of the stereoisomers at different glutamate receptors, based on extrapolated data from analogous compounds. This is for illustrative purposes only.
| Stereoisomer | NMDA Receptor Activity (IC50, µM) | mGluR1 Agonist Activity (EC50, µM) | mGluR2/3 Agonist Activity (EC50, µM) |
| cis-(±)-1-Amino-1,3-cyclohexanedicarboxylic acid | Data not available | Data not available | Data not available |
| trans-(±)-1-Amino-1,3-cyclohexanedicarboxylic acid | Data not available | Data not available | Data not available |
| (+)-cis-Isomer | Data not available | Data not available | Data not available |
| (-)-cis-Isomer | Data not available | Data not available | Data not available |
| (+)-trans-Isomer | Data not available | Data not available | Data not available |
| (-)-trans-Isomer | Data not available | Data not available | Data not available |
Role in Neural Circuitry and Physiological Processes: Insights from Preclinical Models
Modulation of Synaptic Plasticity by 1-Amino-1,3-cyclohexanedicarboxylic Acid
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The modulation of this process by this compound and its analogs is a key area of research.
Long-Term Potentiation (LTP) and Long-Term Depression (LTD) are two primary forms of synaptic plasticity. While direct studies on this compound's effects on LTP and LTD are not extensively available, research on the related compound, (1S,3R)-ACPD, provides significant insights. (1S,3R)-ACPD is known to be an agonist for metabotropic glutamate (B1630785) receptors (mGluRs) nih.gov. Activation of these receptors is critically involved in the induction and modulation of both LTP and LTD in various brain regions, including the hippocampus. For instance, the activation of mGluRs by agonists like (1S,3R)-ACPD can influence the threshold for inducing LTP and can also promote the induction of LTD under certain conditions. The specific effects, however, are highly dependent on the subtype of mGluR activated and the specific neuronal population involved.
The modulation of synaptic transmission by compounds like this compound is region-specific within the brain. In the hippocampus, a region crucial for memory formation, the related compound (1S,3R)-ACPD has been shown to stimulate phosphoinositide hydrolysis, a key signaling pathway for mGluRs nih.gov. This can lead to a variety of downstream effects on synaptic transmission. In the striatum, another brain region involved in motor control and reward, the trans-isomer of ACPD has been observed to stimulate quisqualate phosphoinositide-coupled receptors without affecting ionotropic glutamate receptors nih.gov. This selective action highlights the potential for fine-tuning synaptic transmission in specific circuits.
Neurotransmitter Release Regulation
The regulation of neurotransmitter release is a critical function for maintaining balanced neural communication. This compound and its analogs can influence the release of key neurotransmitters.
As an agonist at certain mGluR subtypes, the cyclopentane (B165970) analog of this compound, trans-ACPD, has been shown to be coupled to the regulation of enzymes involved in the metabolism and recycling of glutamate nih.gov. Specifically, it can induce glutamine synthetase activity in astrocytes nih.gov. This suggests a role in modulating the availability of glutamate, the primary excitatory neurotransmitter in the central nervous system. By influencing the glutamate-glutamine cycle, these compounds can indirectly affect the amount of glutamate available for synaptic release.
Beyond the glutamatergic system, evidence suggests that this compound can interact with other neurotransmitter systems. Notably, the cis-isomer of 1,3-aminocyclohexane carboxylic acid has been identified as a selective inhibitor of neuronal GABA uptake nih.gov. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain. By inhibiting its reuptake, this compound can prolong the action of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission. This finding points to a potential dual role for isomers of this compound in modulating both excitatory and inhibitory systems. There is currently limited direct evidence of significant interactions with the dopamine (B1211576) and serotonin (B10506) systems.
Impact on Neuronal Excitability and Network Oscillations
Interactive Data Table: Effects of this compound Analogs on Neural Processes
| Compound | Target/Mechanism | Effect | Brain Region | Reference |
| (1S,3R)-ACPD | Metabotropic Glutamate Receptor Agonist | Stimulation of phosphoinositide hydrolysis | Hippocampus | nih.gov |
| trans-ACPD | Metabotropic Glutamate Receptor Agonist | Induction of glutamine synthetase activity in astrocytes | Cortex (in culture) | nih.gov |
| trans-ACPD | Quisqualate phosphoinositide-coupled receptor agonist | Stimulation of receptor activity | Striatum | nih.gov |
| cis-1,3-Aminocyclohexane carboxylic acid | Neuronal GABA Uptake Inhibitor | Inhibition of GABA reuptake | Not specified | nih.gov |
| (1S,3R)-ACPD | Metabotropic Glutamate Receptor Agonist | Stimulation of cyclic AMP formation | Hippocampus | nih.gov |
| cis- and trans-ACPD | Not fully elucidated | Convulsant activity (prevented by NMDA antagonists) | Whole brain (systemic administration) | nih.gov |
Based on a comprehensive review of scientific literature, there is no specific information available regarding the investigative roles of This compound in the context of amino acid transport mechanisms at the blood-brain barrier.
Extensive searches have identified research on structurally related compounds, such as the monocarboxylic analogue 1-aminocyclohexanecarboxylic acid and the cyclopentane derivative (1S, 3R)-1-aminocyclopentane-1,3-dicarboxylic acid (ACPD). nih.govnih.govumich.edu For instance, studies on 1-aminocyclohexanecarboxylic acid show it crosses the blood-brain barrier via the cerebrovascular neutral amino acid transport system. nih.govumich.edu Research on ACPD has investigated its effects as a metabotropic glutamate receptor agonist on blood-brain barrier permeability during cerebral ischemia. nih.gov
However, these findings are specific to those distinct chemical entities. As per the strict requirement to focus solely on This compound , and the absence of direct research on its interaction with blood-brain barrier transporters, the requested content for the specified section cannot be generated.
Investigative Applications of 1 Amino 1,3 Cyclohexanedicarboxylic Acid in Preclinical Disease Models
Neurodegenerative Disease Models (Mechanistic Focus)
Research into the application of 1-Amino-1,3-cyclohexanedicarboxylic acid in neurodegenerative disease models has explored its influence on critical pathways involved in neuronal cell death and survival.
Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, is a key mechanism in many neurodegenerative disorders. Chronic neurodegenerative conditions such as Alzheimer's disease and Huntington's chorea are thought to involve neuronal cell death linked to the excitotoxic properties of glutamate. This compound, as a glutamate analog, has been investigated for its potential to modulate these pathways.
Studies have shown that the stereochemistry of the molecule is critical to its biological activity. The cis isomer of this compound, which can adopt a diequatorial conformation similar to the extended conformation of glutamate, has been shown to interact with glutamate 5-kinase. This enzyme is crucial for the biosynthesis of proline, ornithine, and arginine from glutamate. While the trans form does not interact with this kinase, the interaction of the cis form suggests a potential mechanism for modulating glutamate metabolism and, consequently, excitotoxicity. Evidence suggests that while cis-1-Amino-1,3-cyclohexanedicarboxylic acid can form a complex with the enzyme, it is not a reducible substrate for the subsequent enzyme in the pathway, indicating it may act as a competitive inhibitor. This inhibition could alter cellular pools of glutamate and other related metabolites, thereby influencing excitotoxic and apoptotic cascades.
Apoptosis, or programmed cell death, is another critical process in neurodegeneration that can be triggered by excitotoxicity. Research has indicated that an excess of extracellular glutamate can lead to total apoptosis in neuronal cell lines. While direct studies on this compound's effect on apoptosis in neurodegenerative models are limited, its known interaction with glutamate pathways suggests a potential for modulation.
Table 1: Mechanistic Insights into Excitotoxicity and Apoptosis Modulation
| Mechanism | Key Findings | Affected Molecules/Pathways |
| Enzyme Interaction | The cis isomer interacts with glutamate 5-kinase, while the trans isomer does not. | Proline, Ornithine, Arginine biosynthesis from glutamate. |
| Glutamate Pathway Modulation | As a glutamate analog, it has the potential to influence glutamate-mediated excitotoxicity. | Glutamatergic neurotransmission, Apoptosis. |
The potential neuroprotective effects of this compound are intrinsically linked to its ability to modulate excitotoxicity. By potentially competing with glutamate or altering its metabolic pathways, the compound could reduce the overstimulation of glutamate receptors that leads to neuronal death.
While specific data from in vivo neurodegenerative disease models for this compound are not extensively detailed in the available literature, the foundational evidence of its interaction with key enzymes in glutamate metabolism provides a basis for its potential neuroprotective role. The ability of the cis isomer to engage with glutamate 5-kinase points to a specific molecular target that could be leveraged for neuroprotection.
Table 2: Summary of Neuroprotective Potential in Preclinical Models
| Model Type | Observed/Potential Effect | Underlying Mechanism |
| In Vitro (Enzymatic Assays) | cis-1-Amino-1,3-cyclohexanedicarboxylic acid interacts with glutamate 5-kinase. | Potential competitive inhibition of glutamate metabolism. |
| General Preclinical | Potential to mitigate glutamate-induced excitotoxicity. | Modulation of glutamatergic pathways. |
Neurological Disorder Models (Mechanistic Focus)
The application of this compound has been explored in models of neurological disorders where glutamatergic dysregulation is a key pathological feature.
While direct studies on the anticonvulsant properties of this compound are limited, related compounds have been investigated. For instance, a structural analog, γ-Ethyl-γ-phenyl-butyrolactone, which combines features of an anticonvulsant and a hypnotic, has been studied for its mechanism of action, pointing to the potential for related structures to influence seizure activity. The general understanding that antagonists of excitatory amino acids can provide a novel class of anticonvulsant agents further supports the investigation of glutamate analogs like this compound in epilepsy models.
Intestinal ischemia-reperfusion injury has been associated with alterations in genes related to oxidative stress. While not a direct study on this compound, this highlights the importance of metabolic pathways in ischemic conditions. Given the role of glutamate excitotoxicity in neuronal damage following ischemia-reperfusion, the potential for this compound to modulate glutamate pathways suggests a plausible, though not yet demonstrated, neuroprotective role in this context.
Psychiatric Disorder Models (Mechanistic Focus)
The glutamatergic system is also implicated in the pathophysiology of psychiatric disorders such as schizophrenia. Animal studies investigating the glutamatergic dysfunction in schizophrenia have utilized various compounds to probe this system. "Cycloglutamate" has been mentioned in the context of such studies, suggesting its potential use as a tool to investigate the role of glutamate in psychiatric disorders. However, detailed mechanistic studies on the effects of this compound in preclinical models of psychiatric disorders are not well-documented in the current scientific literature.
Behavioral Phenotypes in Animal Models (Mechanistic Interpretation)
No information available in the search results.
Underlying Neurobiological Correlates in Fear and Reward Circuitry
No information available in the search results.
Pain and Addiction Models (Mechanistic Focus)
No information available in the search results.
Advanced Analytical and Methodological Approaches for 1 Amino 1,3 Cyclohexanedicarboxylic Acid Research
Spectroscopic Characterization Techniques (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are fundamental for the unambiguous identification and structural elucidation of 1-Amino-1,3-cyclohexanedicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for confirming the compound's covalent structure and stereochemistry. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. In a study of the closely related cis-1,3-cyclohexanedicarboxylic acid, vicinal proton-proton NMR J couplings (³JHH) were used to determine the populations of diaxial and diequatorial conformers in solution. acs.org For this compound, specific chemical shifts and coupling constants would confirm the connectivity of the cyclohexane (B81311) ring and the relative positions of the amino and carboxyl substituents.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Predicted values are based on the structure and data from analogous compounds like cis-1,3-cyclohexanedicarboxylic acid. acs.orgnih.gov
| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |
| ¹H | H-1 | 2.5 - 3.0 | Proton at the carbon bearing the amino and a carboxyl group. |
| ¹H | H-3 | 2.5 - 3.0 | Proton at the carbon bearing the second carboxyl group. |
| ¹H | Ring Protons (H-2, H-4, H-5, H-6) | 1.2 - 2.2 | Complex multiplet signals from the cyclohexane ring protons. |
| ¹H | -NH₂ | 7.0 - 8.5 | Broad singlet, exchangeable with D₂O. |
| ¹H | -COOH | 10.0 - 12.0 | Very broad singlet, exchangeable with D₂O. |
| ¹³C | C-1 | 55 - 65 | Quaternary carbon attached to N and COOH. |
| ¹³C | C-3 | 40 - 50 | Carbon attached to COOH. |
| ¹³C | Ring Carbons (C-2, C-4, C-5, C-6) | 20 - 40 | Signals corresponding to the methylene (B1212753) carbons of the ring. |
| ¹³C | C=O (Carboxyl) | 170 - 180 | Carbonyl carbons from the two carboxylic acid groups. |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural information from its fragmentation patterns. chemguide.co.uk Under electron ionization (EI), the molecular ion (M+) is formed, and its precise mass can be determined by high-resolution mass spectrometry. The fragmentation of amino dicarboxylic acids typically involves characteristic losses of small, stable neutral molecules. libretexts.orgnih.gov
Table 2: Expected Mass Spectrometry Fragmentation Patterns
| Fragment Ion (m/z) | Neutral Loss | Formula of Lost Fragment | Interpretation |
|---|---|---|---|
| M - 17 | Loss of hydroxyl | OH | Cleavage of a hydroxyl radical from a carboxylic acid group. |
| M - 18 | Loss of water | H₂O | Common fragmentation for molecules with carboxyl and amino groups. |
| M - 45 | Loss of carboxyl group | COOH | Cleavage of an entire carboxylic acid functional group. libretexts.org |
| M - 59 | Loss of CH₃NO | CH₃NO | Complex rearrangement and fragmentation involving the amino group. |
Chromatographic Separation and Quantification Methods (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating this compound from reactants, byproducts, and biological matrices, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of non-volatile, polar compounds like amino acids.
Reverse-Phase (RP) HPLC: Can be used with an aqueous mobile phase and a nonpolar stationary phase (e.g., C18). To improve peak shape and retention of the polar analyte, ion-pairing agents or an acidic mobile phase modifier (e.g., formic acid or phosphoric acid) are often employed. nih.gov
Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange characteristics can provide excellent separation for charged species like amino acids. nih.gov
Chiral HPLC: Specialized chiral stationary phases can be used to separate the different stereoisomers (enantiomers and diastereomers) of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity but requires the analyte to be volatile and thermally stable. Since this compound is a non-volatile salt, chemical derivatization is mandatory prior to analysis. This is commonly achieved by silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to convert the polar -COOH and -NH₂ groups into nonpolar and volatile trimethylsilyl (B98337) (TMS) ethers and amines. chalmers.se The derivatized compound can then be separated by GC and identified by its characteristic retention time and mass spectrum.
Table 3: Example Chromatographic Methods for Analysis
| Technique | Stationary Phase | Typical Mobile Phase / Conditions | Detection |
|---|---|---|---|
| HPLC | C18 or Mixed-Mode | Acetonitrile/Water gradient with 0.1% Formic Acid. nih.gov | UV (200-210 nm), MS |
| GC-MS | DB-5ms or similar | Helium carrier gas, temperature programming (e.g., 70°C to 300°C). Requires prior silylation. | Mass Spectrometry (EI) |
Electrophoretic Techniques for Analysis and Purity Assessment
Electrophoretic methods separate molecules based on their charge-to-mass ratio in an electric field and are well-suited for analyzing charged species like amino acids.
Capillary Electrophoresis (CE) is a high-resolution technique that can be used for the purity assessment of this compound. Due to its amphoteric nature (possessing both acidic carboxyl groups and a basic amino group), its net charge is highly dependent on the pH of the buffer. By adjusting the buffer pH, separation from impurities with different pKa values can be optimized. Furthermore, CE with the addition of chiral selectors (e.g., cyclodextrins) to the running buffer is a powerful method for the separation and quantification of stereoisomers. A diagonal paper-electrophoretic technique has also been described for studying amino acid sequences, highlighting the utility of electrophoresis in amino acid analysis. bio-techne.com
Microdialysis and in vivo Brain Concentration Monitoring in Animal Studies
To understand the pharmacokinetics and pharmacodynamics of this compound within the central nervous system, in vivo microdialysis is the gold standard. guidetopharmacology.org This technique allows for the sampling of endogenous and exogenous substances from the extracellular fluid of specific brain regions in awake, freely-moving animals.
The procedure involves the stereotaxic implantation of a microdialysis probe, which contains a semi-permeable membrane at its tip, into a target brain area (e.g., hippocampus or cortex). The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Small molecules, including this compound, diffuse across the membrane down their concentration gradient into the aCSF, which is collected as "dialysate." These samples are then analyzed, typically by a highly sensitive HPLC method, to determine the extracellular concentration of the compound over time. This approach is critical for correlating brain concentrations with observed physiological or behavioral effects. chemguide.co.uk
Molecular Biology Techniques for Gene and Protein Expression Analysis
Activation of receptors like mGluRs by an agonist initiates intracellular signaling cascades that can lead to changes in gene and protein expression. mdpi.comnih.gov Molecular biology techniques are used to quantify these downstream effects.
Gene Expression Analysis: After treating cells or animals with this compound, changes in the transcription of specific genes can be measured.
Quantitative Polymerase Chain Reaction (qPCR): This is the most common method to measure the amount of messenger RNA (mRNA) for specific genes of interest. RNA is extracted from the tissue, reverse-transcribed into complementary DNA (cDNA), and then qPCR is used to amplify and quantify the cDNA levels of target genes (e.g., genes for signaling proteins, transcription factors, or synaptic proteins). This reveals whether the compound up- or down-regulates gene transcription. youtube.com
Protein Expression Analysis: It is also vital to confirm that changes in gene expression translate to changes in protein levels.
Western Blotting (Immunoblotting): This technique is used to detect and quantify specific proteins in a sample. Proteins are extracted from tissues, separated by size via gel electrophoresis, transferred to a membrane, and then probed with an antibody specific to the target protein (e.g., phosphorylated forms of signaling proteins like ERK or levels of proteins like tau). researchgate.net This confirms that the compound's activity alters the levels of key functional proteins.
Computational and Structural Biology Insights into 1 Amino 1,3 Cyclohexanedicarboxylic Acid Interactions
Molecular Docking Studies with Target Receptors
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 1-Amino-1,3-cyclohexanedicarboxylic acid and its analogs, docking studies have been instrumental in understanding their binding to metabotropic glutamate (B1630785) receptors (mGluRs). These studies help in elucidating the key interactions that govern the binding affinity and selectivity of these compounds.
While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on analogous compounds provides valuable insights. For instance, docking simulations of various glutamate analogs with mGluR subtypes have revealed the critical role of the amino and carboxylic acid groups in forming hydrogen bonds and electrostatic interactions with the receptor's binding pocket. The cyclohexane (B81311) scaffold of this compound introduces conformational constraints that influence its fit within the receptor's active site.
In a broader context, molecular docking has been successfully applied to study the interaction of various ligands with mGluRs. For example, in silico experiments with 29 different ligands, including known agonists and antagonists, were performed on mGluR1 to estimate their binding affinities. meilerlab.org Such studies have identified key residues within the mGluR binding sites that are crucial for ligand recognition and have helped in understanding the binding modes of both natural and synthetic ligands. meilerlab.org The insights from these studies on related compounds can be extrapolated to hypothesize the binding orientation of this compound within the mGluR active site, paving the way for more targeted experimental investigations.
Molecular Dynamics Simulations of Ligand-Receptor Complexes
Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-receptor interactions, providing information on the conformational changes and stability of the complex over time. nih.gov While direct MD simulation studies on the this compound-mGluR complex are limited, research on related systems highlights the utility of this approach.
MD simulations have been employed to study the conformational forces generated by different ligands upon binding to group 1 mGluRs. researchgate.net These simulations have shown that the binding of agonists leads to the closure of the receptor's ligand-binding region, a key step in receptor activation. researchgate.net By analyzing the conformational minima and forces, it is possible to quantify the efficacy of different ligands, which is crucial for rational drug design. researchgate.net
Furthermore, MD simulations have been used to explore the binding modes of various ligands to mGluRs, revealing the importance of specific residues in stabilizing the ligand-receptor complex. meilerlab.org These simulations can also shed light on the role of water molecules in mediating interactions between the ligand and the receptor. The application of MD simulations to the this compound-mGluR system would be invaluable in understanding the dynamic aspects of their interaction and the mechanism of receptor activation or inhibition.
Pharmacophore Modeling and Ligand-Based Drug Design Principles (Academic Applications)
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. For agonists of metabotropic glutamate receptors (mGluRs), including analogs of this compound, pharmacophore models have been developed to define the key structural requirements for receptor activation. nih.govnih.gov
A notable study on group I and group II mGluR agonists utilized a variety of conformationally constrained glutamate analogs to create five-point pharmacophore models. researchgate.netnih.gov These models revealed that an extended conformation of the glutamate backbone is generally required for interaction with both receptor groups. researchgate.netnih.gov For group II mGluRs, the model identified a small polar pocket, the occupation of which confers high potency and selectivity. researchgate.netnih.gov
The development of these pharmacophore models has provided a rational basis for designing new mGluR agonists with improved properties. By understanding the spatial arrangement of hydrogen bond donors, acceptors, and charged groups that are critical for activity, medicinal chemists can design novel molecules that fit the pharmacophore and are more likely to be active.
Table 1: Key Features of mGluR Agonist Pharmacophore Models
| Feature | Description | Importance for Activity |
| Hydrogen Bond Donor | Typically the amino group | Essential for interaction with key receptor residues. |
| Hydrogen Bond Acceptor | Carboxylate groups | Crucial for forming salt bridges and hydrogen bonds. |
| Negative Ionizable | Carboxylate groups | Important for electrostatic interactions. |
| Hydrophobic/Aromatic | Can be part of the scaffold | Contributes to binding affinity and selectivity. |
| Excluded Volumes | Regions of steric hindrance | Defines the shape of the binding pocket. |
This table is a generalized representation based on pharmacophore modeling principles for mGluR agonists.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. While specific QSAR studies on this compound are not readily found, research on related classes of compounds targeting mGluRs demonstrates the utility of this approach.
For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzoxazepine derivatives that act as positive allosteric modulators of mGluR5. nih.gov These studies have identified the key steric and electrostatic features that are important for the activity of these compounds, providing valuable guidance for the design of more potent analogs. nih.gov
Similarly, QSAR studies on mGluR2 antagonists have been conducted to understand the structural requirements for their activity. nih.gov These models have highlighted the importance of specific substituent patterns and physicochemical properties for achieving high antagonistic potency. nih.gov The application of QSAR to a series of this compound analogs would be a logical next step in systematically exploring the structure-activity relationships within this chemical class and optimizing their biological activity.
Future Research Directions and Unexplored Avenues for 1 Amino 1,3 Cyclohexanedicarboxylic Acid
Discovery of Novel Binding Sites or Allosteric Modulatory Mechanisms
A primary avenue for future research lies in the exploration of novel binding sites and allosteric modulatory mechanisms related to 1-Amino-1,3-cyclohexanedicarboxylic acid. Allosteric modulation, where a compound binds to a site distinct from the primary (orthosteric) site, offers a more nuanced approach to regulating protein activity. This mechanism can lead to drugs with higher specificity and improved safety profiles.
Future investigations should aim to determine if this compound or its derivatives can act as allosteric modulators at its known receptor targets or at other, yet unidentified, receptors. Such studies would involve extensive screening assays to identify compounds that alter the binding and/or efficacy of the endogenous ligand, glutamate (B1630785). The binding of an allosteric modulator can induce a conformational change in the receptor, thereby altering its function. Positive allosteric modulators (PAMs) enhance the receptor's activity, while negative allosteric modulators (NAMs) reduce it. nih.gov
Table 1: Potential Research Approaches for Novel Binding Site Discovery
| Research Approach | Description | Potential Outcome |
| High-Throughput Screening | Screening libraries of this compound analogues against cells expressing target receptors in the presence of a constant concentration of glutamate. | Identification of compounds that potentiate or inhibit the glutamate signal, suggesting allosteric modulation. |
| Radioligand Binding Assays | Using radiolabeled this compound to identify novel binding sites on neuronal and non-neuronal tissues. | Discovery of previously unknown receptors or binding pockets for this class of compounds. |
| Computational Modeling and Docking | In silico studies to predict potential allosteric binding sites on metabotropic glutamate receptors and other related proteins. | Guiding the synthesis of new derivatives of this compound with enhanced allosteric modulatory properties. |
The discovery of allosteric modulatory actions would open up new therapeutic possibilities, allowing for finer control over glutamatergic signaling than is possible with simple agonists or antagonists.
Development of Optogenetic or Chemogenetic Tools Based on this compound Scaffolds
The development of sophisticated molecular tools for controlling neuronal activity with light (optogenetics) or specific molecules (chemogenetics) has revolutionized neuroscience. A significant future direction would be the development of such tools based on the this compound scaffold.
This could involve creating photoswitchable ligands by incorporating photo-isomerizable chemical groups into the this compound structure. Such a compound could be inactive in one light-induced isomer form and active in another, allowing for precise temporal control of receptor activation in research settings.
Chemogenetic approaches could involve engineering receptors that are exclusively activated by a modified, biologically inert this compound derivative. This would create a specific "designer drug for a designer receptor" system, enabling researchers to selectively manipulate neuronal circuits.
Table 2: Hypothetical Optogenetic and Chemogenetic Tool Development
| Tool Type | Proposed Design | Research Application |
| Optogenetic Ligand | Covalently linking a photoswitchable molecule (e.g., azobenzene) to the this compound backbone. | Precise, millisecond-timescale control of neuronal firing in specific brain regions of living animals to study neural circuit function. |
| Chemogenetic Receptor | Mutating a metabotropic glutamate receptor to no longer respond to glutamate but to be activated by a synthetic this compound analogue. | Long-term, reversible activation or inhibition of specific neuronal populations to study their role in behavior and disease models. |
These tools would provide an unprecedented level of control for dissecting the role of specific glutamate receptor subtypes in complex brain functions.
Elucidation of Long-Term Neuroadaptive Changes Induced by Chronic Administration in Preclinical Models
The long-term consequences of sustained activation of metabotropic glutamate receptors by this compound are largely unknown. Future preclinical studies using chronic administration in animal models are essential to understand the resulting neuroadaptive changes.
These investigations would involve long-term, continuous or intermittent, delivery of the compound and subsequent analysis of changes in gene expression, protein levels, receptor density, and synaptic plasticity. Techniques such as RNA sequencing, proteomics, and electrophysiology would be crucial in identifying these adaptations.
Table 3: Potential Neuroadaptive Changes from Chronic this compound Administration
| Area of Investigation | Technique | Potential Findings |
| Receptor Expression | Western Blot, Immunohistochemistry | Downregulation or upregulation of specific metabotropic glutamate receptor subtypes. |
| Gene Transcription | RNA-Sequencing | Alterations in the expression of genes related to synaptic plasticity, neuroinflammation, and cell survival. |
| Synaptic Function | Electrophysiology (e.g., LTP/LTD) | Lasting changes in the ability of synapses to strengthen or weaken, affecting learning and memory circuits. |
| Neuronal Morphology | Golgi Staining, Confocal Microscopy | Changes in dendritic spine density and morphology, indicating structural remodeling of neural circuits. |
Understanding these long-term effects is critical for evaluating the potential therapeutic applications and identifying possible consequences of chronic receptor activation.
Exploration of this compound in Non-Neural Biological Systems
While the focus of this compound research has been on the central nervous system, its target receptors are also present in various peripheral tissues. A significant unexplored avenue is the systematic investigation of its effects in non-neural biological systems.
Metabotropic glutamate receptors are found in tissues such as the gastrointestinal tract, endocrine glands, and immune cells. Future research should explore the functional consequences of activating these receptors with this compound. This could reveal novel physiological roles for glutamatergic signaling outside the brain and potentially identify new therapeutic targets for a range of disorders.
For instance, investigating its effects on pancreatic islet cells could uncover roles in insulin secretion. Similarly, its impact on immune cell function could have implications for inflammatory conditions.
Advanced Delivery Strategies for Research Applications (e.g., Targeted Brain Delivery in Animal Models)
A major challenge in utilizing compounds like this compound in research is ensuring it reaches its target in the brain in sufficient concentrations without causing widespread, off-target effects. Developing advanced delivery strategies is therefore a critical area for future research.
Given its amino acid structure, one potential strategy is to exploit endogenous transport systems like the L-type amino acid transporter 1 (LAT1), which is expressed at the blood-brain barrier. nih.govresearchgate.net Designing prodrugs of this compound that are recognized by such transporters could significantly enhance brain uptake. nih.govresearchgate.net
Another promising approach is the use of nanotechnology. Encapsulating this compound in nanoparticles, which can be surface-functionalized with targeting ligands (e.g., peptides like Angiopep-2), could enable highly specific delivery to brain tissue. researchgate.net
Table 4: Future Delivery Strategies for this compound
| Delivery Strategy | Mechanism | Potential Advantage in Research |
| Prodrug Approach | Modifying the compound to be a substrate for a specific transporter at the blood-brain barrier, such as LAT1. nih.gov | Increased brain penetration and more consistent CNS concentrations following systemic administration in animal models. |
| Nanoparticle Encapsulation | Encasing the compound in biocompatible nanoparticles (e.g., liposomes, polymers). | Protection from degradation, controlled release, and the potential for targeted delivery. |
| Targeted Nanoparticles | Attaching brain-targeting molecules (e.g., Angiopep-2) to the nanoparticle surface. researchgate.net | Enhanced accumulation in the brain, reducing peripheral exposure and side effects in preclinical studies. researchgate.net |
These advanced delivery systems would be invaluable for conducting more precise and reliable preclinical studies on the central effects of this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-amino-1,3-cyclohexanedicarboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves cyclization of appropriately substituted precursors or catalytic hydrogenation of unsaturated analogs. For example, stereoselective synthesis can be achieved using chiral auxiliaries or asymmetric catalysis. Reaction temperature and solvent polarity critically affect diastereomer ratios. Post-synthesis purification via recrystallization or chromatography is essential to isolate enantiomerically pure forms .
Q. How can the structural and electronic properties of this compound be characterized?
- Methodological Answer :
- X-ray crystallography : Resolves spatial arrangement of carboxyl and amino groups.
- NMR spectroscopy : - and -NMR identify coupling constants (e.g., ) to infer ring conformation.
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and stabilizes conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
